molecular formula C15H17N5O2 B2880109 N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide CAS No. 1797805-39-0

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide

Cat. No.: B2880109
CAS No.: 1797805-39-0
M. Wt: 299.334
InChI Key: SKNTWHUWZFXFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5O, with a molecular weight of approximately 241.28 g/mol. The compound features a morpholine substituent linked to a pyrimidine ring, which is essential for its biological activity.

PropertyValue
Molecular FormulaC12H15N5O
Molecular Weight241.28 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

This compound has been studied for its role as an inhibitor of specific enzymes, particularly those involved in lipid metabolism. The compound's structure allows it to interact with target proteins through hydrogen bonding and hydrophobic interactions, which enhances its inhibitory potency.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes associated with lipid signaling pathways. For instance, it has been shown to inhibit the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids.

In a study assessing the SAR of related compounds, modifications to the morpholine group resulted in increased potency against NAPE-PLD. Specifically, replacing the morpholine with smaller polar groups enhanced both lipophilicity and inhibitory activity, indicating that structural optimization can lead to more effective inhibitors .

Case Studies and Research Findings

  • Inhibition of NAPE-PLD : A study identified that derivatives of pyrimidine carboxamides, including this compound, showed nanomolar potency against NAPE-PLD, suggesting potential applications in modulating endocannabinoid signaling pathways .
  • Impact on Lipid Levels : In cellular assays, treatment with this compound led to a significant reduction in levels of anandamide and other N-acylethanolamines in neuronal cells. This reduction was associated with altered emotional behavior in animal models, highlighting the compound's potential influence on neuropharmacological outcomes .
  • Pharmacokinetics : Studies have indicated favorable pharmacokinetic properties for this compound, including good oral bioavailability and the ability to cross the blood-brain barrier (BBB). These characteristics are crucial for developing therapeutic agents targeting central nervous system disorders .

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(12-1-4-16-5-2-12)18-11-13-17-6-3-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNTWHUWZFXFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.